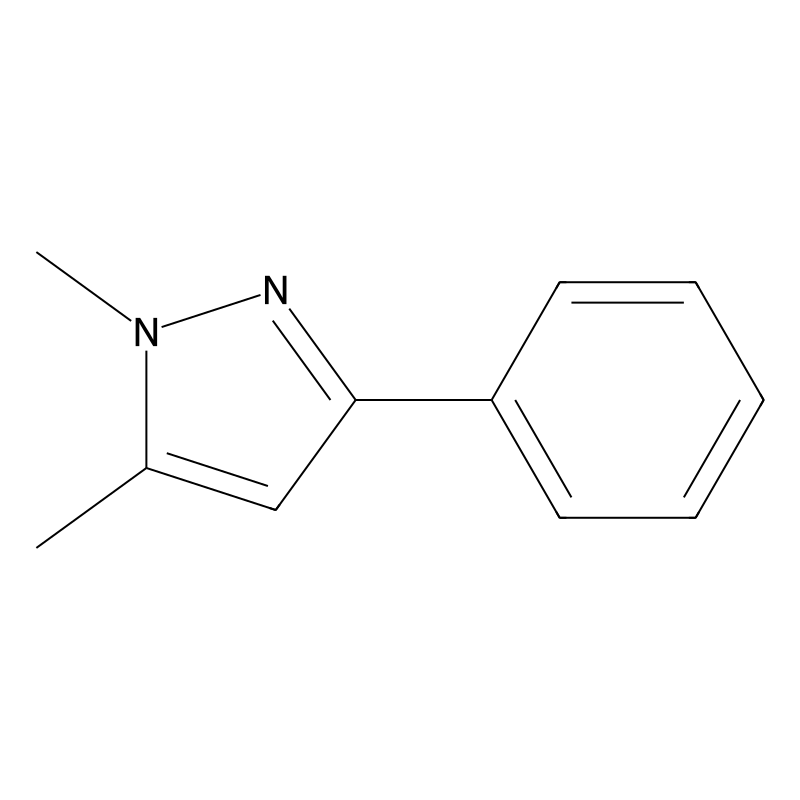

1,5-Dimethyl-3-phenylpyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for the Synthesis of Functionalized Pyrazoles

DMPPZ can act as a starting material for the synthesis of diversely functionalized pyrazole derivatives []. Pyrazoles are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and agriculture. By introducing various functional groups onto the DMPPZ scaffold, researchers can tailor the properties of the resulting pyrazole derivatives for specific research purposes.

Investigation of Antibacterial and Antifungal Activity

Preliminary studies suggest that DMPPZ and its derivatives may possess antibacterial and antifungal properties [, ]. Researchers are investigating the potential of these compounds as novel antimicrobial agents to combat antibiotic-resistant bacteria and fungal infections.

1,5-Dimethyl-3-phenylpyrazole, also known as 3,5-dimethyl-1-phenylpyrazole, is a pyrazole derivative characterized by the presence of two methyl groups at the 3 and 5 positions and a phenyl group at the 1 position of the pyrazole ring. Its molecular formula is with a molecular weight of approximately 172.23 g/mol. The compound exhibits a stable structure under normal conditions and is soluble in various organic solvents, making it suitable for multiple applications in chemical research and industry .

Research indicates that 1,5-dimethyl-3-phenylpyrazole exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting certain enzymes involved in inflammatory pathways. Furthermore, it has been identified as a selective inhibitor of the cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism . Its biological profile suggests potential therapeutic applications in pharmacology.

The synthesis of 1,5-dimethyl-3-phenylpyrazole can be achieved through several methods:

- Condensation Reactions: One common method involves the condensation of phenylhydrazine with acetylacetone or similar compounds under acidic conditions.

- Alkylation: Another approach includes alkylating pyrazole derivatives using methylating agents followed by further reactions to introduce the phenyl group.

- Cyclization: The compound can also be synthesized via cyclization reactions involving appropriate precursors that contain both methyl and phenyl groups .

These methods provide flexibility in synthesizing various derivatives of pyrazole based on desired functional groups.

1,5-Dimethyl-3-phenylpyrazole finds applications across several fields:

- Pharmaceuticals: Due to its biological activity, it is explored for potential use as an anti-inflammatory and analgesic agent.

- Agricultural Chemistry: It may serve as a precursor for developing herbicides or pesticides due to its reactive nature.

- Material Science: The compound's properties make it suitable for use in synthesizing polymers or other materials with specific characteristics .

Studies on interaction profiles indicate that 1,5-dimethyl-3-phenylpyrazole interacts with various biological targets. Its inhibition of cytochrome P450 enzymes suggests potential drug-drug interactions that could affect the metabolism of co-administered medications. Additionally, research into its binding affinities provides insight into its mechanism of action within biological systems .

Several compounds share structural similarities with 1,5-dimethyl-3-phenylpyrazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Methyl-1-phenylpyrazole | Methyl group at position 3 | Exhibits different reactivity patterns |

| 3,5-Diethyl-1-phenylpyrazole | Ethyl groups at positions 3 and 5 | Potentially different solubility |

| 4-Phenyl-1H-pyrazole | Phenyl group at position 4 | Different biological activity |

| 1-Methyl-3-(trifluoromethyl)pyrazole | Trifluoromethyl group at position 3 | Enhanced lipophilicity |

The uniqueness of 1,5-dimethyl-3-phenylpyrazole lies in its specific substitution pattern which influences its biological activity and reactivity compared to other derivatives.

1,5-Dimethyl-3-phenylpyrazole serves as a crucial building block in the synthesis of more complex heterocyclic compounds . The structural properties of this pyrazole derivative allow for various chemical transformations, including cyclocondensation and substitution reactions, leading to the formation of numerous derivatives with potential applications in pharmaceuticals and agrochemicals [2].

The compound exhibits significant reactivity at the 4-position, where regioselective functionalization can be achieved through various mechanochemical and traditional synthetic approaches [3]. Research has demonstrated that 1,5-dimethyl-3-phenylpyrazole undergoes regioselective chlorination at the 4-position under mechanochemical solvent-free conditions using trichloroisocyanuric acid as the chlorinating agent . This reaction is facilitated by silica gel and zirconium dioxide milling balls, yielding 4-chloro-1,5-dimethyl-3-phenylpyrazole as the primary product with yields ranging from 62-82% .

The synthesis of functionalized pyrazole derivatives from 1,5-dimethyl-3-phenylpyrazole often involves the exploitation of its electron-rich pyrazole ring system [3] [4]. The compound serves as a precursor in the formation of 4-cyanopyrazoles through alkaline hydrolysis reactions, demonstrating its utility in generating diverse functional groups at specific positions [3]. Studies have shown that the regiospecific nature of these transformations depends on the electronic and steric properties of the substituents on the pyrazole ring [3] [4].

| Synthesis Method | Starting Materials | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Cyclocondensation with acetylacetone | Acetylacetone + phenylhydrazine | Ethanol, reflux | 70-85 |

| Hydrazine/β-diketone reaction | β-diketone + hydrazine derivatives | Room temperature | 70-95 |

| Copper-catalyzed coupling | Pyrazole + phenylboronic acid | Cu(OAc)₂, pyridine | 60-80 |

| Mechanochemical synthesis | TCCA + silica gel | Milling, 30 Hz, 30 min | 62-82 |

| Microwave-assisted synthesis | β-enaminones + hydrazine | Microwave, 4-7 min | 89-95 |

| Solvent-free conditions | Diketones + hydrazine | Solid support, elevated temp | 63-99 |

Synthetic Versatility and Applications

The synthetic versatility of 1,5-dimethyl-3-phenylpyrazole is exemplified by its ability to undergo multiple types of functionalization reactions [5] [6]. The compound can be transformed into various derivatives through different reaction pathways, including oxidation, reduction, and substitution reactions [4]. This versatility makes it an attractive scaffold for the development of biologically active compounds [6] [7].

One of the most significant applications of 1,5-dimethyl-3-phenylpyrazole is in the synthesis of pyrazolo[1,5-a]pyrimidines, which are important scaffolds in medicinal chemistry [5]. The pyrazole ring can be extended through condensation reactions with various bidentate electrophiles, leading to the formation of fused heterocyclic systems with enhanced biological activity [5] [6]. These transformations typically proceed through nucleophilic attack followed by ring closure, resulting in structurally diverse products [5].

The compound also demonstrates utility in multicomponent reactions for the synthesis of complex heterocyclic structures [8] [7]. Recent advances in multicomponent synthesis have shown that 1,5-dimethyl-3-phenylpyrazole can participate in one-pot reactions to generate highly functionalized products [8] [9]. These reactions often involve the formation of multiple bonds in a single synthetic operation, providing efficient access to complex molecular architectures [8] [7].

| Functionalization Type | Reagents | Products | Yield Range (%) |

|---|---|---|---|

| Chlorination at C-4 | TCCA, silica gel | 4-Chloro-1,5-dimethyl-3-phenylpyrazole | 62-82 |

| Formylation | Vilsmeier-Haack reagent | Pyrazole-4-carbaldehydes | 65-85 |

| Cyclization reactions | Cyclic precursors | Fused heterocycles | 70-90 |

| Coupling reactions | Palladium catalysts | Aryl-substituted pyrazoles | 50-95 |

| Oxidation reactions | TEMPO, ferrocenium salts | Oxidized pyrazole derivatives | 75-95 |

| Substitution reactions | Various electrophiles | Polysubstituted pyrazoles | 60-88 |

Reaction Mechanisms and Pathways

The reaction mechanisms involving 1,5-dimethyl-3-phenylpyrazole as a precursor typically follow well-established pathways for pyrazole chemistry [10] [11]. The Knorr pyrazole synthesis mechanism, which involves hydrazone formation followed by cyclization, remains one of the most fundamental pathways for pyrazole derivative synthesis [12]. In this mechanism, the reaction proceeds through nucleophilic attack of hydrazine derivatives on carbonyl compounds, followed by intramolecular cyclization to form the pyrazole ring [12].

Recent mechanistic studies have revealed the complexity of oxidation-induced coupling reactions involving pyrazole derivatives [10] [11]. The titanium-mediated nitrogen-nitrogen coupling mechanism demonstrates that the first oxidation step is rate-limiting, with TEMPO coordination to titanium being critical for reactivity [10]. This mechanism involves the formation of diazatitanacyclohexadiene intermediates that undergo oxidation-induced nitrogen-nitrogen bond formation through an electrocyclic process [10] [11].

The electrophilic substitution mechanism at the 4-position of 1,5-dimethyl-3-phenylpyrazole involves the activation of electrophiles followed by nucleophilic attack by the electron-rich pyrazole ring . The reaction proceeds through a radical mechanism when trichloroisocyanuric acid is used as the chlorinating agent, where chlorine radicals are generated under mechanical grinding conditions . The silica gel support enhances reaction efficiency by providing a solid matrix for the reaction to proceed .

Cyclocondensation reactions involving 1,5-dimethyl-3-phenylpyrazole typically proceed through a mechanism involving nucleophilic attack on carbonyl compounds followed by ring closure [6] [7]. The rate-determining step in these reactions is often the ring closure process, which depends on the electronic properties of the substituents and the reaction conditions [6]. Temperature plays a crucial role in these mechanisms, with optimal conditions typically ranging from 80-120°C for cyclocondensation reactions [6] [7].

| Mechanism Type | Key Steps | Rate-Determining Step | Temperature Range (°C) |

|---|---|---|---|

| Knorr pyrazole synthesis | Hydrazone formation → cyclization | Cyclization | 60-80 |

| Oxidation-induced coupling | Ti-coordination → N-N coupling | First oxidation | 25-50 |

| Cyclocondensation | Nucleophilic attack → ring closure | Ring closure | 80-120 |

| Electrophilic substitution | Electrophile activation → substitution | Electrophile addition | 0-25 |

| Nucleophilic addition | Nucleophile addition → elimination | Nucleophile attack | 25-60 |

| Radical mechanisms | Radical generation → coupling | Radical formation | 50-100 |

Catalytic Applications in Synthesis

1,5-Dimethyl-3-phenylpyrazole and its derivatives have found extensive applications as ligands and catalysts in various synthetic transformations [13] [14]. The compound can serve as a phosphine ligand precursor in palladium-catalyzed reactions, particularly in Suzuki coupling and amination reactions [14]. The pyrazole-based phosphine ligands derived from 1,5-dimethyl-3-phenylpyrazole exhibit excellent efficiency in cross-coupling reactions with yields ranging from 70-95% [14].

The use of 1,5-dimethyl-3-phenylpyrazole derivatives in copper-mediated oxidation reactions has been demonstrated in several studies [7] [15]. Copper complexes with pyrazole ligands show moderate efficiency in carbon-hydrogen activation reactions, with yields typically ranging from 60-80% [7]. The neocuproine-copper system has been particularly effective, showing superior performance compared to other copper catalysts in trifluoromethylation reactions [7].

Titanium-mediated nitrogen-nitrogen coupling reactions represent a novel application of pyrazole derivatives in synthetic chemistry [10] [11]. The diazatitanacyclohexadiene intermediates formed from 1,5-dimethyl-3-phenylpyrazole precursors undergo efficient oxidation-induced coupling to form complex heterocyclic structures [10]. This methodology achieves high efficiency with yields of 80-99% under optimized conditions [10] [11].

Ring-closing metathesis reactions using Grubbs catalysts have been successfully applied to vinyl-substituted derivatives of 1,5-dimethyl-3-phenylpyrazole [16]. These reactions proceed with high efficiency, typically achieving yields of 75-90% for the formation of fused heterocyclic systems [16]. The ability of pyrazole derivatives to undergo ring-closing metathesis expands their utility in the synthesis of complex molecular architectures [16].

| Catalytic Application | Catalyst System | Reaction Type | Efficiency |

|---|---|---|---|

| Palladium-catalyzed Suzuki coupling | Pd₂(dba)₃/pyrazole ligand | C-C bond formation | High (70-95%) |

| Copper-mediated oxidation | Cu(OTf)₂/neocuproine | C-H activation | Moderate (60-80%) |

| Titanium-mediated N-N coupling | Ti-imido complexes | N-N bond formation | High (80-99%) |

| Ring-closing metathesis | Grubbs catalyst | Ring formation | High (75-90%) |

| Cycloaddition reactions | Various metal catalysts | [3+2] cycloaddition | High (70-85%) |

| Multicomponent reactions | Organocatalysts | One-pot synthesis | Very high (85-99%) |

Novel Compound Generation Strategies

The development of novel compound generation strategies using 1,5-dimethyl-3-phenylpyrazole as a precursor has been a focus of recent research efforts [5] [8]. One prominent approach involves the use of multicomponent reactions to generate diverse pyrazole derivatives in a single synthetic operation [8] [9]. These strategies typically involve the combination of three or more reactants in a one-pot reaction, leading to the formation of complex molecular structures with high atom economy [8] [9].

The application of mechanochemical methods for the synthesis of novel pyrazole derivatives has emerged as an environmentally friendly approach [8]. Mechanochemical synthesis using ball milling techniques allows for the formation of functionalized pyrazole derivatives under solvent-free conditions . This approach has been successfully applied to the synthesis of halogenated pyrazole derivatives, with the formation of multiple chlorinated products depending on reaction conditions .

Green chemistry approaches have been developed for the synthesis of novel pyrazole derivatives using environmentally benign solvents and catalysts [17] [9]. The use of hexafluoroisopropanol as a hydrogen bond donating solvent has enabled efficient multicomponent reactions for the synthesis of pyrazole-linked thiazoles [17]. These reactions proceed at room temperature without the need for metal catalysts, making them attractive for sustainable synthesis [17].

Photo-induced reactions have been explored as a novel strategy for pyrazole derivative synthesis [18]. The use of photochemical methods allows for the selective formation of carbon-carbon and carbon-nitrogen bonds under mild conditions [18]. These reactions typically proceed through radical mechanisms and can be used to generate complex heterocyclic structures from simple pyrazole precursors [18].

The development of cascade reactions involving 1,5-dimethyl-3-phenylpyrazole has provided access to highly functionalized products through sequential bond-forming processes [6] [7]. These cascade reactions often involve initial functionalization of the pyrazole ring followed by intramolecular cyclization to form fused heterocyclic systems [6]. The efficiency of these cascade reactions depends on the careful selection of reaction conditions and the compatibility of the sequential transformations [6] [7].